4-Amino-5-nitroindane

CAS No.:

Cat. No.: VC18803147

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N2O2 |

|---|---|

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | 5-nitro-2,3-dihydro-1H-inden-4-amine |

| Standard InChI | InChI=1S/C9H10N2O2/c10-9-7-3-1-2-6(7)4-5-8(9)11(12)13/h4-5H,1-3,10H2 |

| Standard InChI Key | VGFXLJPBQBEUQH-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(C1)C(=C(C=C2)[N+](=O)[O-])N |

Introduction

Chemical Identity and Structural Characteristics

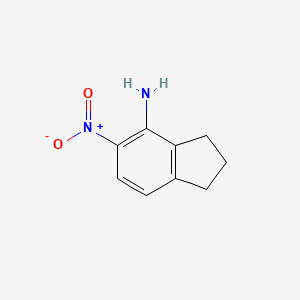

The molecular formula of 4-amino-5-nitroindane is C₉H₁₀N₂O₂, with a molar mass of 178.19 g/mol. Its structure consists of an indane system (C₉H₁₀) substituted with an amino group at position 4 and a nitro group at position 5 (Figure 1). The electronic effects of these substituents—the electron-donating amino group and the electron-withdrawing nitro group—create a polarized aromatic system, potentially influencing reactivity and intermolecular interactions .

Key structural considerations:

-

Steric effects: The proximity of the amino and nitro groups on adjacent carbon atoms may lead to steric hindrance, affecting rotational freedom or crystal packing.

-

Tautomerism: The amino group could participate in tautomeric equilibria, though this is less likely in non-planar bicyclic systems.

-

Hydrogen bonding: The amino group may act as a hydrogen bond donor, while the nitro group can serve as an acceptor, enabling supramolecular assembly .

Synthetic Routes and Challenges

Reduction of Nitroindane Precursors

Alternative approaches could reduce a pre-installed nitro group while introducing an amino group. For example:

-

Nitroindane synthesis: Direct nitration of indane might yield 5-nitroindane, though indane’s low reactivity often necessitates Friedel-Crafts conditions .

-

Amination: Catalytic hydrogenation or Staudinger reactions could convert a nitro group to an amine, but competing reduction of the indane ring must be controlled .

Multistep Functionalization

Modern methods like cross-coupling or C–H activation could enable precise substitution. For instance:

-

Buchwald-Hartwig amination: Introducing -NH₂ via palladium catalysis after nitration.

-

Directed ortho-metallation: Using directing groups to achieve regioselective nitration .

Physicochemical Properties (Theoretical Predictions)

Absent experimental data, computational models offer estimates:

Stability considerations:

-

Thermal: Nitro groups may decompose exothermically above 200°C.

-

Light sensitivity: Nitroaromatics often photodegrade, necessitating dark storage.

Research Gaps and Future Directions

The absence of empirical data on 4-amino-5-nitroindane underscores the need for:

-

Synthetic studies: Developing regioselective nitration/amination protocols.

-

Spectroscopic characterization: IR, NMR, and MS data to confirm structure.

-

Thermodynamic profiling: DSC/TGA analyses to assess stability.

-

Biological screening: Testing against cancer cell lines or microbial panels.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume